Cas no 2911-36-6 (1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-)

1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl- structure
2911-36-6 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-
CAS-nummer:2911-36-6
MF:C5H8ClN5
MW:173.603518486023
CID:279354
PubChem ID:17987
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-
    • 6-chloro-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
    • 2-chloro-4,6-bis(methylamino)-1,3,5-triazine
    • 2-chloro-N-(4,6-bis-methylamino)-[1,3,5]triazine
    • 4,6-Bis(methylamino)-2-chloro-s-triazine
    • 6-Chlor-N2,N4-dimethyl-[1,3,5]triazin-2,4-diyldiamin
    • 6-chloro-N,N'-dimethyl-[1,3,5]triazine-2,4-diamine
    • AC1L2B3Z
    • AI3-50997
    • N2,N4-dimethyl-2,4-diamino-6-chloro-[1,3,5]triazine
    • NSC13923
    • s-Triazine, 4,6-bis(methylamino)-2-chloro-
    • s-Triazine,6-bis(methylamino)-2-chloro-
    • NSC 13923
    • JSAYULRNXVSYHK-UHFFFAOYSA-N
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-dimethyl-
    • 2,4-bis(methylamino)-6-chloro-1,3,5-triazine
    • 2.4-bis(methylamino)-6-chloro-1,3,5-triazine
    • 6-CHLORO-N2,N4-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
    • 5F9J2LXA8E
    • SCHEMBL410475
    • (2,4-bis(methylamino)-6-chloro-1,3,5-triazine)
    • AKOS017531243
    • 2911-36-6
    • 1,5-Triazine-2,4-diamine, 6-chloro-N,N'-dimethyl-
    • DTXSID00183362
    • BRN 0008242
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-dimethyl-
    • NSC-13923
    • Inchi: 1S/C5H8ClN5/c1-7-4-9-3(6)10-5(8-2)11-4/h1-2H3,(H2,7,8,9,10,11)
    • InChI-sleutel: JSAYULRNXVSYHK-UHFFFAOYSA-N
    • LACHT: ClC1=NC(=NC(=N1)NC)NC

Berekende eigenschappen

  • Exacte massa: 173.04704
  • Monoisotopische massa: 173.047
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 109
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 62.7A^2

Experimentele eigenschappen

  • Dichtheid: 1.447
  • Kookpunt: 350°Cat760mmHg
  • Vlampunt: 165.5°C
  • Brekindex: 1.666
  • PSA: 62.73
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.